molecular formula C19H18ClFN2O2S B4583921 N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide

N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide

Cat. No. B4583921
M. Wt: 392.9 g/mol
InChI Key: WAXNJGMKOFUWLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate processes such as acyl chlorination, coupling reactions, and amination steps. For instance, a related compound, 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, was synthesized and characterized using elementary analysis CHNS, IR, 1H NMR, and 13C NMR spectroscopies (Sapari et al., 2014). Another compound, N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides, involved acyl chlorination of 2-fluorobenzoic acid with thionyl chloride (Yang, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide" is characterized using spectroscopic techniques. For example, the structure of related compounds was determined through X-ray single crystallography and NMR analyses (Younes et al., 2020).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions and properties. For example, the synthesis of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides demonstrated their potential as dopamine D-2 receptor antagonists (Högberg et al., 1991).

Physical Properties Analysis

The physical properties of these compounds include solubility, melting point, and crystalline structure. For instance, the crystal structure of closely related compounds was determined, revealing details about their conformation and molecular interactions (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds can be diverse, including reactivity with various agents and stability under different conditions. The synthesis and characterization of similar compounds, like the N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, offer insights into these properties (Bi, 2014).

Scientific Research Applications

Synthesis Techniques and Intermediates

A study presented a practical synthesis method for benzyl, allyl, and 4-nitrobenzyl esters starting from N-(2-aminoethyl)glycine, which are useful in the synthesis of peptide nucleic acid monomers. These esters are stored as stable hydrochloride salts and used in coupling reactions, demonstrating the utility of allyl esters in synthetic organic chemistry (Wojciechowski & Hudson, 2008).

Protective Group Application in Synthesis

The use of the allyl-ester moiety as a protective group for the carboxy group in the synthesis of complex molecules, such as neuraminic acid glycosides, was explored. This approach highlights the strategic use of allyl esters in the protection and deprotection steps of synthetic routes, showcasing their versatility in organic synthesis (Kunz, Waldmann, & Klinkhammer, 1988).

Antibacterial Activity Studies

Research on 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea revealed its potential antibacterial properties. This study contributes to the understanding of how modifications in the benzamide structure can influence biological activity, providing a foundation for the development of new antibacterial agents (Sapari, Yamin, Hasbullah, & Ibrahim, 2014).

Building Blocks for Asymmetric Synthesis

5H-Alkyl-2-phenyl-oxazol-4-ones, accessible through the cyclization of mono-alpha-haloimides derived from benzamides, were identified as valuable building blocks for asymmetric synthesis. These heterocyclic systems, including allyl-substituted versions, demonstrate the role of allyl derivatives in the enantioselective construction of complex molecules (Trost, Dogra, & Franzini, 2004).

properties

IUPAC Name

2-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2S/c1-2-10-22-19(25)13-6-3-4-9-17(13)23-18(24)12-26-11-14-15(20)7-5-8-16(14)21/h2-9H,1,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXNJGMKOFUWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(2-chloro-6-fluorobenzyl)sulfanyl]acetyl}amino)-N-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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